N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
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Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antitumor Activity
Derivatives of benzothiazole, similar in structure to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide, have been evaluated for their antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened against approximately 60 human tumor cell lines. Compounds demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of such structures in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also investigated the photochemical and thermochemical modeling of benzothiazolinone acetamide analogs, finding them suitable as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. This suggests a potential application in the field of renewable energy sources. Moreover, molecular docking studies of these compounds with Cyclooxygenase 1 (COX1) indicated good binding affinity, showing relevance in drug design and pharmacological research (Mary et al., 2020).
Molecular Structure Analysis
Research into the molecular structure of related acetamide compounds has provided insights into their intermolecular interactions, contributing to the understanding of their stability and reactivity. Such studies are crucial for the development of new compounds with desired physical and chemical properties (Boechat et al., 2011).
Antimicrobial Activities
N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various pathogens. This research indicates the potential of these compounds in developing new antimicrobial agents (Juddhawala, Parekh, & Rawal, 2011).
Catalysis
Derivatives have also been explored in the context of catalysis, for instance, in the synthesis of ruthenium catalysts for ketone reduction. This application is significant in industrial chemistry, where efficient and selective catalysts are essential for various chemical processes (Facchetti et al., 2016).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3S/c25-18-11-13-19(14-12-18)30-15-20(28)26-24-27-21(16-7-3-1-4-8-16)23(31-24)22(29)17-9-5-2-6-10-17/h1-14H,15H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZOHTKEJZRXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
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